2,4-Dimethyl-2-nitropentane
Description
Overview of Nitroalkane Chemical Space in Organic Synthesis
The utility of the nitro group in aliphatic systems is a cornerstone of modern synthetic strategy, built upon a rich history of chemical discovery and a broad spectrum of known transformations.
The chemistry of nitro compounds has been developing since the 19th century. nih.gov Foundational reactions reported in the late 1800s established the synthetic potential of aliphatic nitro compounds. In 1894, John Ulric Nef reported the acid hydrolysis of a nitroalkane salt to form a carbonyl compound, a transformation now known as the Nef reaction. nih.govwikipedia.orgalfa-chemistry.com Just a year later, in 1895, Louis Henry discovered the base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, now termed the Henry reaction or nitro-aldol reaction. taylorandfrancis.comwikipedia.org
Historically, aromatic nitro compounds held prominence, largely serving as precursors to amines for the dye and explosives industries. scispace.com The direct nitration of alkanes was a more challenging process, with early methods involving liquid-phase nitration proving slow and leading to polynitrated products, while vapor-phase nitration was found to be more satisfactory. nowgonggirlscollege.co.in Over time, the focus of research has increasingly shifted toward leveraging aliphatic nitro compounds as versatile intermediates for the synthesis of complex molecular architectures. scispace.com
Nitroalkanes are valued for their ability to serve as precursors to a multitude of other functional groups and complex structures, including amines, ketones, aldehydes, carboxylic acids, and various heterocycles. advancionsciences.comadvancionsciences.com The powerful electron-withdrawing nature of the nitro group is central to their reactivity, as it significantly increases the acidity of any hydrogen atoms on the adjacent carbon (the α-carbon). arkat-usa.org
This acidity allows for the easy deprotonation of primary and secondary nitroalkanes by a base to form a stabilized carbanion known as a nitronate anion. arkat-usa.org These nitronates are effective carbon nucleophiles, participating in a range of essential carbon-carbon bond-forming reactions, most notably:
The Henry Reaction: Addition to aldehydes and ketones. advancionsciences.comorganic-chemistry.org
The Michael Reaction: Conjugate addition to electron-poor alkenes. advancionsciences.comarkat-usa.org
The Mannich Reaction: A condensation reaction involving an aldehyde and an amine. advancionsciences.comadvancionsciences.com
Beyond their role in forming new carbon-carbon bonds, the nitro group itself can be readily transformed. Its reduction provides a direct route to primary amines, while the Nef reaction converts it into a carbonyl group. wiley.comarkat-usa.org This synthetic flexibility makes nitroalkanes powerful intermediates, enabling the efficient construction of complex molecules, often under mild reaction conditions. advancionsciences.comadvancionsciences.com
Current Research Frontiers in Sterically Hindered Nitro Compounds
The unique reactivity of sterically hindered nitro compounds, particularly tertiary ones, places them at the center of ongoing synthetic innovation. Research is focused on overcoming the challenges associated with their synthesis and devising novel transformations that leverage their distinct properties.
A major hurdle has been the efficient synthesis of tertiary nitroalkanes. The steric hindrance around the target carbon makes traditional alkylation reactions difficult. nih.gov Recent breakthroughs, such as the development of photoredox-nickel dual catalysis, have enabled the alkylation of secondary nitroalkanes to produce sterically congested tertiary nitroalkane products, a feat not possible with previous catalytic systems. nih.govorganic-chemistry.org
A parallel area of intense research is the development of new methods for the functionalization of tertiary nitroalkanes. Modern strategies are moving away from toxic reagents like tin hydrides for denitration. sorbonne-universite.fr Photocatalysis is emerging as a powerful tool to generate alkyl radicals from tertiary nitroalkanes under mild, redox-neutral conditions. chemrxiv.orgsorbonne-universite.fr These methods facilitate novel transformations such as denitrative alkenylation and provide clean access to tertiary radicals for constructing complex molecules. chemrxiv.orgresearchgate.net
Ultimately, a primary goal in studying tertiary nitroalkanes is their conversion to valuable product classes. The reduction of tertiary nitroalkanes provides a direct and flexible route to α-tertiary amines, which are significant structural motifs in many pharmaceutical compounds. nih.govorganic-chemistry.org The ability to efficiently synthesize and then reduce a complex tertiary nitroalkane offers a convergent pathway to these important target molecules. nih.govnih.gov Furthermore, studies into the reactivity of sterically hindered nitro compounds under strong acid have revealed unusual reaction pathways, such as intramolecular cyclizations, that deviate from expected transformations like the Nef reaction. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
597-45-5 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2,4-dimethyl-2-nitropentane |
InChI |
InChI=1S/C7H15NO2/c1-6(2)5-7(3,4)8(9)10/h6H,5H2,1-4H3 |
InChI Key |
JOTFJIBCIJGTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dimethyl 2 Nitropentane and Analogous Tertiary Nitroalkanes
Direct Nitration Strategies and Their Applicability to Highly Branched Alkanes
Direct nitration of alkanes involves the substitution of a hydrogen atom with a nitro group. However, the low reactivity of C-H bonds in alkanes, particularly in highly branched structures, often necessitates harsh reaction conditions, which can lead to low selectivity and the formation of multiple products.
Liquid-Phase Nitration Processes and Selectivity Studies
Liquid-phase nitration of alkanes can be achieved using various nitrating agents. Traditional methods often employ nitric acid, but these reactions can be complicated by the poor solubility of alkanes in the acidic medium, leading to further nitration and oxidation of the initial products.
A summary of product distribution from the nitration of a branched alkane is presented below:
| Reactant | Nitrating Agent | Products |
| Propane (B168953) | HNO₃/N₂O₄ (vapor phase) | 1-Nitropropane, 2-Nitropropane, Nitroethane, Nitromethane (B149229) |
This table illustrates the typical product mixtures obtained from the vapor-phase nitration of a simple branched alkane, highlighting the challenges in achieving high selectivity.
Vapour-Phase Nitration Techniques and Optimization
Vapour-phase nitration is a commercially significant process for producing nitroparaffins. libretexts.org This method typically involves the reaction of alkanes with nitric acid or nitrogen tetroxide at elevated temperatures (around 425 °C). libretexts.org The reaction proceeds through a free-radical mechanism, which, while effective, often results in a mixture of nitroalkanes due to the random nature of radical attack and C-C bond cleavage at high temperatures. libretexts.org For instance, the nitration of propane yields a mixture of 1-nitropropane, 2-nitropropane, nitroethane, and nitromethane. libretexts.org
For a highly branched alkane like 2,4-dimethylpentane (B89610), vapor-phase nitration would be expected to produce a complex mixture of products. The tertiary hydrogen at the C-2 position is a likely site for radical abstraction, which would lead to the formation of 2,4-dimethyl-2-nitropentane. However, the primary and secondary hydrogens are also susceptible to attack, and the high temperatures can induce fragmentation of the carbon skeleton.
Optimization of vapor-phase nitration often involves the use of catalysts, such as oxygen or halogens, which are believed to increase the concentration of alkyl radicals and can influence the product distribution. libretexts.org Additionally, controlling reaction parameters like temperature, pressure, and reactant ratios is crucial for maximizing the yield of the desired product and minimizing side reactions. For example, in the vapor-phase nitration of propylcyclopentane, the optimal conditions for achieving the highest yield of nitro compounds were found to be a reaction temperature of 385°C, a molar ratio of hydrocarbon to nitric acid of about 2.5, and a contact time of 1.2-1.3 seconds. dtic.mil
Oxidation-Based Synthetic Routes for Tertiary Nitroalkanes
An alternative to direct nitration is the oxidation of other nitrogen-containing functional groups, which can offer greater selectivity, particularly for the synthesis of sterically hindered tertiary nitroalkanes.
Oxidative Transformation of Tertiary Alkylamines to Tertiary Nitro Compounds
The direct oxidation of primary amines to the corresponding nitro compounds is a valuable synthetic transformation. wiley-vch.de While various oxidizing agents can be employed, the oxidation of tertiary alkylamines to tertiary nitroalkanes is a known, albeit sometimes challenging, reaction. Reagents such as potassium permanganate (B83412) (KMnO₄) have been reported to oxidize tertiary amines. scribd.com For example, the oxidation of a tertiary amine with KMnO₄ can yield the corresponding tertiary nitroalkane.
The mechanism of this oxidation is complex and can involve the formation of intermediate species. The efficiency of the reaction can be influenced by the structure of the amine and the reaction conditions. For the synthesis of this compound, this would involve the preparation of the precursor amine, 2,4-dimethyl-2-aminopentane, followed by its oxidation.
Regioselective Oxidation of Precursor Systems
Regioselectivity is a key challenge in the synthesis of complex molecules. In the context of producing this compound, a regioselective oxidation strategy would ideally target the C-2 position of a suitable precursor. While direct regioselective oxidation of 2,4-dimethylpentane to the desired nitroalkane is difficult to achieve, the oxidation of a pre-functionalized molecule offers a more controlled approach. For instance, the oxidation of an oxime precursor can lead to the formation of a nitro compound. This "retro-Nef reaction" provides a pathway to nitroalkanes from carbonyl compounds via their corresponding oximes. wiley-vch.de
Indirect Approaches via Functional Group Transformations
Indirect methods for the synthesis of tertiary nitroalkanes often involve the construction of the carbon skeleton with the nitro group already in place or introduced through a functional group interchange.
One of the most established indirect methods is the reaction of alkyl halides with a nitrite (B80452) salt, a process known as the Victor-Meyer or Kornblum reaction. wiley-vch.de The reaction of a tertiary alkyl halide, such as 2-bromo-2,4-dimethylpentane or 2-iodo-2,4-dimethylpentane, with a nitrite source like silver nitrite (AgNO₂) or sodium nitrite (NaNO₂) can, in principle, yield this compound.
However, this nucleophilic substitution reaction is often plagued by a competing elimination reaction, especially with sterically hindered tertiary halides, leading to the formation of alkenes as the major product. vedantu.com The choice of solvent and reaction conditions is critical in influencing the ratio of substitution to elimination. The use of polar aprotic solvents like dimethylformamide (DMF) can favor the SN2 pathway for primary and secondary halides, but for tertiary halides, the SN1 pathway and E1/E2 elimination are more prevalent. echemi.com Reports indicate that the synthesis of tertiary nitroalkanes from tertiary alkyl halides using this method often results in very low yields (0-5%). echemi.com
A summary of typical yields for the reaction of alkyl halides with sodium nitrite is provided below:
| Alkyl Halide Type | Typical Yield of Nitroalkane | Major Side Product |
| Primary | ~60% | Alkyl nitrite |
| Secondary | <15% | Alkene, Alkyl nitrite |
| Tertiary | 0-5% | Alkene |
This table illustrates the decreasing efficiency of nitroalkane synthesis from alkyl halides with increasing steric hindrance, with tertiary halides being particularly problematic.
Recent advancements in synthetic methodology have provided alternative indirect routes. For example, the nickel-catalyzed alkylation of secondary nitroalkanes using aliphatic iodides has been developed for the preparation of tertiary nitroalkanes. This method overcomes the steric challenges associated with traditional alkylation. While this would not be a direct route from 2,4-dimethylpentane, it represents a powerful strategy for constructing complex tertiary nitroalkanes.
Reduction of Nitrated Alkene Precursors for Alkane Formation
A viable pathway to tertiary nitroalkanes involves the synthesis and subsequent reduction of highly substituted nitroalkene precursors. wiley-vch.denih.gov This strategy hinges on the creation of a carbon-carbon double bond with a nitro group attached, which is then selectively reduced to the corresponding saturated nitroalkane.
The synthesis of the requisite tetrasubstituted nitroalkene can begin from a corresponding ketone. nih.gov For instance, a ketone can undergo a Horner-Wadsworth-Emmons (HWE) olefination with a phosphonate (B1237965) reagent like trimethylphosphonoacetate to yield an α,β-unsaturated ester. This intermediate is then subjected to a nitration reaction to introduce the nitro group, yielding the tetrasubstituted nitroolefin. nih.gov
Once the nitrated alkene precursor is obtained, its reduction to the target nitroalkane is a critical step. Various reducing agents and methods have been explored for this transformation. A widely used method involves sodium borohydride (B1222165) (NaBH₄), which can effectively reduce the double bond of conjugated nitroalkenes. tandfonline.com However, for sterically hindered substrates, side reactions like dimerization can occur, leading to lower yields. tandfonline.com Alternative methods, such as the use of 2-phenylbenzimidazoline or aqueous tri-n-butyltin hydride under microwave irradiation, have been developed to achieve cleaner and more efficient reductions. tandfonline.comtandfonline.com Catalytic hydrogenation can also be employed, though conditions must be carefully selected to avoid reduction of the nitro group itself. sciencemadness.org
Table 1: Comparison of Reducing Agents for Nitroalkene to Nitroalkane Conversion
| Reducing Agent | Typical Conditions | Advantages | Potential Issues |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol | Readily available, cost-effective | Dimerization and other side reactions with hindered substrates tandfonline.com |
| Tri-n-butyltin Hydride (Bu₃SnH) | Aqueous, Microwave | High chemoselectivity, rapid reaction times tandfonline.com | Toxicity and removal of tin byproducts |
| Hantzsch Ester / Benzimidazoline | Organocatalyst, Heat | Mild conditions, suitable for asymmetric reductions nih.govtandfonline.com | Catalyst cost, longer reaction times |
| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, various solvents | Clean reduction, high yields | Potential for over-reduction of the nitro group to an amine or oxime sciencemadness.org |
Nitration of Ketone Derivatives and Subsequent Modifications
Directly converting ketones into tertiary nitroalkanes is a challenging transformation. A more common approach involves converting the ketone into a different functional group that is more amenable to nitration. One such method involves the oxidation of ketone-derived oximes. Oximes can be prepared from ketones and subsequently oxidized using reagents like peroxytrifluoroacetic acid to yield the corresponding secondary nitroparaffins. researchgate.net For tertiary nitroalkanes, this would require the oxidation of a ketoxime where one of the substituents is a nitromethyl group, which is not a direct route.
A more practical, albeit indirect, route starting from ketones involves their conversion to tetrasubstituted α,β-unsaturated esters, as mentioned previously. nih.gov The crucial step is the subsequent nitration of this intermediate. A mixture of ceric ammonium (B1175870) nitrate (B79036) (CAN) and sodium nitrite has proven effective for this transformation, introducing a nitro group at the α-position relative to the ester group to form a tetrasubstituted nitroalkene. nih.gov This nitroalkene can then be reduced as described in section 2.3.1.
Another strategy involves the conversion of primary nitroalkanes into α-nitro ketones using acylating agents like N-acylbenzotriazoles. organic-chemistry.org While this builds complexity, it provides a ketone functionality adjacent to a nitro group, which could potentially be elaborated further into a tertiary nitroalkane through alkylation and subsequent modifications, although this is a multi-step process.
Halogenation-Nitrite Displacement Pathways for Tertiary Centers
The substitution of a halogen at a tertiary carbon center with a nitrite ion is a classical and direct approach for the synthesis of tertiary nitroalkanes. This method, related to the Victor-Meyer and Kornblum reactions, involves treating a tertiary alkyl halide with a metal nitrite, such as silver nitrite (AgNO₂) or sodium nitrite (NaNO₂). wiley-vch.descienceinfo.com
The reaction is typically an Sɴ1-type process, especially at a tertiary center, proceeding through a carbocation intermediate. The ambident nature of the nitrite ion can lead to the formation of two products: the desired C-nitrated compound (nitroalkane) and an O-nitrated byproduct (alkyl nitrite). wiley-vch.de The choice of solvent and counter-ion can influence the ratio of these products. Using silver nitrite in a less polar solvent like diethyl ether tends to favor the formation of the nitroalkane, whereas sodium nitrite in a polar aprotic solvent like dimethylformamide (DMF) can also be effective. wiley-vch.de
A significant challenge with this pathway for tertiary substrates is the competing E1 elimination reaction. The basicity of the nitrite ion can promote the removal of a proton from the carbocation intermediate or from the starting alkyl halide, leading to the formation of alkenes as major byproducts. This side reaction can severely reduce the yield of the desired tertiary nitroalkane. To mitigate this, reaction conditions must be carefully controlled, often employing low temperatures and specific solvent systems.
Table 2: Key Factors in Halogenation-Nitrite Displacement for Tertiary Centers
| Factor | Influence on Reaction Outcome |
|---|---|
| Leaving Group | Iodides are more reactive than bromides or chlorides, facilitating the Sɴ1 reaction. |
| Nitrite Salt | Silver nitrite (AgNO₂) often provides higher yields of the nitroalkane compared to sodium nitrite (NaNO₂). wiley-vch.de |
| Solvent | Polar aprotic solvents like DMF can accelerate the reaction but may also favor elimination. Less polar solvents can favor C-alkylation. wiley-vch.de |
| Temperature | Lower temperatures are generally preferred to minimize the competing elimination reaction. |
| Substrate Structure | Highly branched substrates are more prone to elimination. |
Stereocontrolled Synthesis of Chiral Derivatives and Related Tertiary Systems
The creation of chiral tertiary nitroalkanes, which contain a stereocenter at the quaternary carbon, requires advanced stereocontrolled synthetic methods. These approaches are crucial for producing enantiomerically enriched compounds for applications in pharmaceuticals and materials science.
Enantioselective Catalytic Methods for Nitroalkane Formation
Enantioselective synthesis of tertiary nitroalkanes can be achieved through the catalytic asymmetric reduction of prochiral trisubstituted or tetrasubstituted nitroalkenes. Organocatalysis has emerged as a powerful tool for this purpose. Chiral catalysts, such as diarylprolinol silyl (B83357) ethers, can facilitate the transfer hydrogenation of nitroalkenes using a hydrogen source like Hantzsch ester, affording enantioenriched nitroalkanes. nih.gov The catalyst creates a chiral environment around the substrate, directing the addition of hydrogen to one face of the double bond preferentially.
Another approach involves the enantioselective Michael addition of nucleophiles to nitroalkenes. For instance, helical peptide foldamers have been shown to catalyze the Michael addition of donors like dialkyl malonates to α,β-unsaturated ketones, a reaction principle that can be extended to the formation of chiral nitro compounds. organic-chemistry.org Similarly, asymmetric Michael additions of nitroalkanes to electrophilic alkenes can be used to construct chiral tertiary centers.
Diastereoselective Approaches to Branched Nitroalkanes
When a molecule contains one or more pre-existing stereocenters, the introduction of a new tertiary nitro group can be guided by diastereoselective control. This is common in the synthesis of complex natural products and their analogues.
One notable method is the diastereoselective decarboxylative allylation of allyl nitroacetates. This reaction proceeds under mild conditions and can generate tertiary nitroalkanes with high diastereoselectivity. organic-chemistry.org The stereochemical outcome is influenced by the existing stereocenters in the substrate, which direct the approach of the reagents. The preparation of the allyl nitroacetate (B1208598) substrates can be achieved through tandem Knoevenagel/Diels-Alder sequences, allowing for the synthesis of complex cyclic systems that undergo diastereoselective decarboxylative allylation. organic-chemistry.org This approach provides a powerful method for constructing highly substituted and stereochemically rich tertiary nitroalkanes.
Elucidating the Reactivity and Mechanistic Pathways of 2,4 Dimethyl 2 Nitropentane
Fundamental Reactivity Derived from the Tertiary Nitro Group
The presence of a nitro group attached to a tertiary carbon atom—a carbon with no direct hydrogen substituents—imparts a unique reactivity profile to 2,4-dimethyl-2-nitropentane, distinguishing it significantly from its primary and secondary counterparts.
A cornerstone of nitroalkane chemistry is the acidity of the α-hydrogen, the hydrogen atom on the carbon directly bonded to the nitro group. sarthaks.comdoubtnut.com The powerful electron-withdrawing nature of the nitro group makes this hydrogen susceptible to removal by a base, leading to the formation of a resonance-stabilized carbanion known as a nitronate or aci-nitro tautomer. wikipedia.orgsarthaks.comlibretexts.org This nitronate formation is the critical first step in many canonical reactions of nitroalkanes, including the Henry reaction and the Nef reaction. wikipedia.org
However, in the case of this compound, the carbon atom bearing the nitro group is tertiary, meaning it is bonded to three other carbon atoms (the methyl group, the second carbon of the pentane (B18724) chain, and the isobutyl group). Consequently, it lacks an α-hydrogen. sarthaks.com The absence of this acidic proton renders it incapable of being deprotonated by a base to form a nitronate ion. wikipedia.orgchemeurope.com This inability to generate the key nitronate intermediate is the primary reason for its distinct reactivity.
The inability to form a nitronate ion makes this compound stable and unreactive in conditions that would typically transform primary or secondary nitroalkanes. For instance, it does not participate in base-catalyzed condensation reactions with aldehydes or ketones (the Henry reaction), which rely on the nucleophilic attack of a nitronate. wikipedia.org
From a thermal stability perspective, nitroalkanes are recognized as high-energy compounds. acs.org Studies using differential scanning calorimetry on various primary and secondary nitroalkanes show that they undergo exothermic decomposition. While specific data for this compound is not detailed, the general class of nitroalkanes requires careful handling due to their potential thermal hazards. acs.org Its stability in the context of chemical reactions, however, is primarily due to the lack of an α-hydrogen, which prevents it from entering many common reaction pathways.
Reduction Chemistry of the Nitro Group in Tertiary Nitroalkanes
Despite its inertness in base-catalyzed reactions, the nitro group of this compound can be readily transformed through reduction. The primary product of this reduction is the corresponding primary amine, 2,4-dimethyl-2-pentanamine. This conversion is a valuable synthetic tool for accessing α-tertiary amines. nih.gov
Catalytic hydrogenation is a robust and widely employed method for the reduction of both aliphatic and aromatic nitro compounds to their corresponding amines. commonorganicchemistry.comunacademy.com This process typically involves reacting the nitroalkane with molecular hydrogen (H₂) under pressure in the presence of a metal catalyst. libretexts.org
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. commonorganicchemistry.com The reaction proceeds via the adsorption of both the nitro compound and hydrogen onto the catalyst surface, where the stepwise reduction of the nitro group occurs, ultimately yielding the amine and water as a byproduct. libretexts.org For this compound, this provides a direct route to 2,4-dimethyl-2-pentanamine.
| Reactant | Typical Reagents | Product |
|---|---|---|
| This compound | H₂, Pd/C (or PtO₂, Raney Ni) | 2,4-Dimethyl-2-pentanamine |
In molecules containing multiple reducible functional groups (e.g., alkenes, carbonyls, esters), chemoselective reduction of the nitro group is essential. While catalytic hydrogenation can sometimes be too aggressive and reduce other groups, several alternative methods offer greater selectivity. commonorganicchemistry.com
Metal-based reductions in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂) with hydrochloric acid (HCl), are classic methods for selectively reducing nitro groups. commonorganicchemistry.com More modern reagents have also been developed for this purpose. For example, samarium diiodide (SmI₂) in the presence of a proton source like methanol (B129727) has been shown to be effective for the clean reduction of primary, secondary, and tertiary nitroalkanes to either hydroxylamines or amines, depending on the reaction conditions. mdma.ch These methods provide valuable alternatives for complex syntheses where functional group tolerance is critical.
| Reagent System | General Applicability | Notes |
|---|---|---|
| Fe / HCl or NH₄Cl | Reduces nitro groups in the presence of many other functional groups. | A classic and cost-effective method. |
| SnCl₂ / HCl | Provides mild reduction of nitro groups. commonorganicchemistry.com | Often used for aromatic nitro compounds but applicable to aliphatics. |
| SmI₂ / MeOH | Effective for primary, secondary, and tertiary nitroalkanes. mdma.ch | Can be controlled to yield either hydroxylamines or amines. mdma.ch |
| LiAlH₄ | Reduces aliphatic nitro compounds to amines. commonorganicchemistry.com | A powerful reducing agent; may lack selectivity with other functional groups. |
Conversion of the Nitro Group to Carbonyl Functionality (Nef Reaction)
The Nef reaction is a well-known process that converts primary or secondary nitroalkanes into aldehydes or ketones, respectively. acs.orgorganic-chemistry.org The classical mechanism, first reported by John Ulric Nef in 1894, involves the acid hydrolysis of a pre-formed nitronate salt. wikipedia.orgchemeurope.com
The reaction begins with the deprotonation of the nitroalkane at the α-carbon to form a nitronate salt. organic-chemistry.org This salt is then treated with a strong mineral acid, such as sulfuric acid, which protonates the nitronate to form a nitronic acid. wikipedia.org Subsequent hydrolysis of this intermediate leads to the formation of the corresponding carbonyl compound and nitrous oxide. wikipedia.orgchemeurope.com
Crucially, the entire mechanistic pathway of the classical Nef reaction is predicated on the initial formation of the nitronate salt. As established, tertiary nitroalkanes like this compound lack the necessary α-hydrogen for this deprotonation step. sarthaks.com Therefore, this compound is unreactive under classical Nef conditions and cannot be converted to a carbonyl compound via this pathway. wikipedia.orgalfa-chemistry.com While various modified procedures for the Nef reaction exist, including oxidative and reductive methods, they generally also require the formation of a nitronate or nitronic acid intermediate, making them inapplicable to tertiary systems. organic-chemistry.orgalfa-chemistry.com
Methodological Advancements for Tertiary Nitroalkanes
The synthesis of tertiary nitroalkanes, such as this compound, has historically been challenging due to issues like competing O-alkylation and the formation of byproducts. nih.gov However, recent advancements in transition-metal catalysis have provided more efficient and general methods for their preparation. A significant breakthrough has been the development of nickel-catalyzed C-alkylation of nitroalkanes. nih.govudel.edu
One of the most effective modern strategies involves the use of photoredox/nickel dual catalysis for the alkylation of secondary nitroalkanes with various alkyl halides. researchgate.netacs.orgnih.govorganic-chemistry.org This method has proven to be highly versatile, enabling the coupling of secondary nitroalkanes with primary, secondary, and even sterically hindered tertiary alkyl iodides. nih.govnih.gov The reaction conditions are typically mild, scalable, and tolerant of a wide range of functional groups, as well as being robust enough to be set up under air. researchgate.netorganic-chemistry.orgorganic-chemistry.org This dual catalytic system is capable of overcoming the high steric demands required to form a tertiary nitro compound, making it a powerful tool for accessing complex molecules like this compound. researchgate.netacs.orgnih.gov The reduction of the resulting tertiary nitroalkane products provides a rapid route to α-tertiary amines, which are valuable motifs in bioactive molecules. researchgate.netnih.govorganic-chemistry.org
In addition to metal-catalyzed approaches, metal-free methods have also been developed. For instance, the arylation of nitroalkanes using diaryliodonium salts provides convenient access to tertiary nitro compounds in high yields without the need for transition metals. organic-chemistry.org
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Photoredox/Nickel Dual Catalysis | Nickel catalyst + Photoredox catalyst (e.g., Iridium or Ruthenium complex) + Light | Highly active, overcomes steric hindrance, air and moisture tolerant, broad functional group tolerance. | researchgate.net, acs.org, nih.gov, organic-chemistry.org |
| Nickel-Catalyzed Alkylation | Nickel catalyst + External reductant (e.g., diethyl zinc) | General for unactivated primary, secondary, and tertiary alkyl iodides. | nih.gov, udel.edu |
| Metal-Free Arylation | Diaryliodonium salts | Efficient, mild, and avoids transition metals. | organic-chemistry.org |
Mechanistic Investigations of Nitro-to-Carbonyl Transformations
The conversion of a nitroalkane to a carbonyl compound, known as the Nef reaction, is a fundamental transformation in organic synthesis. researchgate.netorganic-chemistry.orgacs.org This reaction effectively reverses the polarity of the carbon atom bearing the nitro group, from nucleophilic (as a nitronate anion) to electrophilic (as a carbonyl carbon). researchgate.net For a tertiary nitroalkane like this compound, the Nef reaction would yield the corresponding ketone, 2,4-dimethylpentan-2-one.
The classical Nef reaction mechanism involves two key stages:
Deprotonation: The nitroalkane is first treated with a base to form a stable nitronate salt. Tertiary nitroalkanes lack an α-hydrogen and thus cannot be deprotonated to form a nitronate in the traditional sense. The Nef reaction is therefore primarily applicable to primary and secondary nitroalkanes. researchgate.netorganic-chemistry.org However, transformations of tertiary nitro groups to carbonyls can occur under different, often oxidative or reductive, conditions.
Hydrolysis: The pre-formed nitronate salt is then added to a strong aqueous acid (pH < 1). organic-chemistry.org The nitronate is protonated to form a nitronic acid (the aci-form of the nitroalkane). mdma.ch Subsequent protonation and hydrolysis of the nitronic acid lead to the formation of the carbonyl compound and nitrous oxide, with hyponitrous acid as a proposed intermediate. organic-chemistry.orgmdma.ch It is crucial that the hydrolysis is performed in strong acid to avoid side reactions that can produce oximes or hydroxynitroso compounds. organic-chemistry.orgucl.ac.uk
Numerous variations of the Nef reaction have been developed to improve yields and broaden its applicability, employing various oxidative and reductive methods. organic-chemistry.org For instance, treatment of nitro compounds with aqueous titanium(III) chloride (TiCl₃) can yield the corresponding carbonyl compound through a reductive pathway, likely proceeding through nitroso and oxime intermediates. researchgate.netmdma.ch Other methods utilize oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Oxone®. organic-chemistry.orgacs.org More recently, methods using singlet oxygen as an oxidant under basic conditions have been developed, allowing the reaction to proceed under milder conditions and tolerate a wider range of functional groups. acs.org
C-C Bond Forming Reactions Involving this compound or Its Precursors
Radical Chemistry and Coupling Reactions
The C-N bond in tertiary nitroalkanes is susceptible to cleavage, which can initiate radical reactions. Mechanistic studies on the electrochemical reduction of tertiary nitroalkanes have shown that their anion radicals undergo rapid C-N bond cleavage, releasing a nitrite (B80452) ion and forming a tertiary alkyl radical. acs.org In the case of this compound, this would generate the 2,4-dimethyl-2-pentyl radical. This radical intermediate can then participate in various coupling reactions.
Furthermore, mechanistic investigations into nickel-catalyzed alkylation reactions to form tertiary nitroalkanes suggest the involvement of radical intermediates. udel.edu These processes often proceed through a radical chain mechanism, which can be initiated by radical initiators and inhibited by radical scavengers. ucl.ac.uk Such radical pathways are central to the success of modern C-C bond-forming reactions that build the quaternary carbon center of tertiary nitroalkanes.
Metal-Catalyzed Alkylation and Arylation Reactions on Tertiary Nitro Centers
The construction of the all-carbon quaternary center characteristic of tertiary nitroalkanes like this compound is a significant challenge in synthesis. nih.gov Metal-catalyzed cross-coupling reactions are the premier methods for achieving this transformation. cdnsciencepub.comscience.gov
As discussed previously (Section 3.3.1), the most successful modern approach is the photoredox/nickel dual-catalyzed C-alkylation of secondary nitroalkanes. researchgate.netacs.orgnih.govorganic-chemistry.org This methodology directly constructs the tertiary nitro center by forming a C-C bond between a secondary nitronate and an alkyl halide. The synergy between the nickel catalyst and the photoredox catalyst activates even unactivated alkyl halides, enabling the synthesis of highly sterically congested products. nih.govresearchgate.netnih.gov
The arylation of tertiary carbon centers is another important C-C bond-forming reaction. While the direct arylation of a tertiary nitroalkane is less common, methods exist for the oxidative arylation of substrates containing tertiary carbons adjacent to activating groups. nih.gov Copper-catalyzed oxidative coupling has been used to arylate tertiary carbon centers in substrates like aryl malononitriles and 3-aryl oxindoles. nih.gov Additionally, transition-metal-free arylation of α-nitroketones with diaryliodonium salts has been achieved, providing a route to tertiary α-aryl, α-nitro ketones. rsc.org These methods highlight the potential for forming C-aryl bonds at or adjacent to a tertiary nitro center.
| Reaction Type | Catalytic System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Alkylation | Photoredox/Nickel Dual Catalysis | Secondary nitroalkane + Alkyl iodide | Tertiary nitroalkane | researchgate.net, nih.gov, organic-chemistry.org |
| Alkylation | Nickel/ZnEt₂ | Primary/Secondary nitroalkane + Unactivated alkyl iodide | Secondary/Tertiary nitroalkane | nih.gov, udel.edu |
| Oxidative Arylation | Cu(OTf)₂ | Substrate with tertiary C-H + Arene | Quaternary carbon center | nih.gov |
Electrophilic Activation and Ring-Forming Reactions
While nitroalkanes typically react as nucleophiles via their nitronate form, they can be induced to behave as electrophiles under strongly acidic conditions. nih.govfrontiersin.org This "umpolung" or reversal of polarity allows for reactions with various carbon-based nucleophiles, enabling novel C-C bond-forming processes and ring closures. nih.govfrontiersin.org
In the presence of strong acids like polyphosphoric acid (PPA) or triflic acid, nitroalkanes can tautomerize to their aci-form (nitronic acid), which can then be protonated or otherwise activated. nih.govfrontiersin.orgnih.gov These activated species, such as phosphorylated nitronates in PPA, exhibit profound electrophilic properties. nih.gov They can readily react with electron-rich arenes in Friedel-Crafts-type reactions to form oxime derivatives, which can undergo subsequent rearrangements. nih.govnih.gov
This strategy has been employed to design annulation reactions for the synthesis of various heterocyclic systems. nih.govresearchgate.net By using a substrate with a strategically placed nucleophilic group, the electrophilically activated nitroalkane can participate in an intramolecular reaction to form a ring. nih.gov For example, ω-phenylalkyl-substituted nitro compounds can undergo intramolecular cyclization onto the aromatic ring in the presence of triflic acid. nih.gov Although tertiary nitroalkanes lack the α-proton needed for simple tautomerization, their precursors or related structures can be involved in such cyclization pathways. The mechanistic rationale for some of these transformations may also involve the in-situ formation of nitrile oxides, which can be trapped in [3+2] cycloaddition reactions, providing another pathway for ring formation. researchgate.net
Thermal Decomposition and Degradation Mechanisms
The thermal stability of nitroalkanes is largely dictated by the strength of the carbon-nitro (C-N) bond. The primary pathway for the thermal decomposition of simple nitroalkanes, like nitromethane (B149229), is the homolytic cleavage of the C-N bond to produce an alkyl radical and nitrogen dioxide (NO₂). researchgate.net
For a tertiary nitroalkane such as this compound, the C-N bond is expected to be weaker than in primary or secondary analogues due to steric hindrance and the stability of the resulting tertiary alkyl radical. Therefore, the principal thermal degradation mechanism is anticipated to be the fission of this bond:
C₇H₁₅NO₂ (this compound) → (CH₃)₂C(•)CH₂CH(CH₃)₂ (2,4-dimethyl-2-pentyl radical) + •NO₂ (Nitrogen dioxide)
This initial bond-breaking step initiates a complex series of radical chain reactions. The highly reactive radical intermediates can undergo further reactions such as hydrogen abstraction, disproportionation, or recombination.
In addition to thermal decomposition, the degradation of nitro-compounds can occur through biological pathways. While research on the biodegradation of aliphatic nitro compounds is less extensive than for nitroaromatics, bacteria have been shown to possess pathways for remediating nitroaromatic pollutants. york.ac.ukresearchgate.net These pathways often involve the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino groups. It is plausible that similar enzymatic reductive pathways could contribute to the degradation of aliphatic nitro compounds in certain environments.
Gas-Phase Decomposition Pathways and Quantum Chemical Analysis
In the gas phase, the thermal decomposition of nitroalkanes can proceed through several pathways, with the dominant mechanism being highly dependent on the structure of the molecule. For tertiary nitroalkanes like this compound, the primary decomposition route is the elimination of nitrous acid (HNO2) to form an alkene. researchgate.net This is in contrast to primary and some secondary nitroalkanes, where simple C-N bond homolysis to form an alkyl radical and nitrogen dioxide (NO2) is a more significant pathway.
Quantum chemical studies on various nitroalkanes have provided valuable insights into the transition states and activation energies of these decomposition reactions. researchgate.net For tertiary nitroalkanes, the elimination of HNO2 is believed to proceed through a five-membered cyclic transition state. researchgate.net In the case of this compound, a hydrogen atom from one of the methyl groups or the methylene (B1212753) group would be transferred to an oxygen atom of the nitro group, leading to the concerted cleavage of the C-N bond and the formation of a double bond.
The two likely alkene products from the decomposition of this compound would be 2,4-dimethyl-1-pentene and 2,4-dimethyl-2-pentene . The preferred formation of one isomer over the other would be influenced by the relative stabilities of the transition states leading to each product.
Another potential, though likely less favorable, gas-phase decomposition pathway is the nitro-nitrite isomerization, where the nitro group rearranges to a nitrite group, followed by the cleavage of the O-N bond. nih.gov However, for tertiary nitroalkanes, the activation energy for HNO2 elimination is generally lower, making it the kinetically favored pathway. researchgate.net
Condensed-Phase Stability Studies for Nitroalkanes
A study on various primary and secondary nitroalkanes showed that they all undergo a significant exothermic decomposition, with decomposition energies often exceeding 500 J/g. acs.org The onset temperature of this decomposition is a key indicator of thermal stability. Although a direct comparison is not possible, the tertiary nature of this compound might influence its stability relative to primary and secondary analogues. The presence of bulky methyl groups could introduce steric strain, potentially lowering the decomposition temperature.
The decomposition mechanism in the condensed phase can be more complex than in the gas phase, with intermolecular reactions playing a more significant role. huji.ac.il For some nitroaromatic compounds, a shift from unimolecular decomposition in the gas phase to bimolecular radical reactions in the condensed phase has been observed. huji.ac.il Whether a similar shift occurs for tertiary nitroalkanes like this compound would require specific experimental investigation.
Below is a table summarizing thermal stability data for a selection of nitroalkanes, providing a comparative context.
| Compound Name | Onset Temperature (°C) at 10 °C/min | Decomposition Energy (J/g) |
| Nitromethane | ~300 | ~2118 |
| Nitroethane | Not Reported | Not Reported |
| 1-Nitropropane | Not Reported | Not Reported |
| 2-Nitropropane | Not Reported | Not Reported |
Note: Specific values for onset temperature and decomposition energy can vary with experimental conditions. The data for nitromethane is an average from literature, as direct comparable data from the primary source was not available due to evaporation issues in the experiment. acs.org
Identification of Decomposition Products and Kinetics
Based on the predominant gas-phase decomposition pathway for tertiary nitroalkanes, the primary decomposition products of this compound are expected to be:
2,4-dimethyl-1-pentene
2,4-dimethyl-2-pentene
Nitrous acid (HNO2)
The nitrous acid formed is unstable and can further decompose into other nitrogen oxides (such as NO and NO2) and water.
The kinetics of the thermal decomposition of tertiary nitroalkanes have been found to be in reasonable agreement with theoretical calculations based on a concerted, non-synchronous, five-membered cyclic transition state mechanism. researchgate.net The rate of decomposition is influenced by the temperature and the specific structure of the nitroalkane.
In the condensed phase, the decomposition products can be more varied due to the possibility of secondary reactions. For instance, the alkenes formed can potentially undergo polymerization or other reactions, especially in the presence of acidic species generated from the decomposition of nitrous acid. Studies on other nitroalkanes have shown that under certain conditions, a complex mixture of gaseous products can be formed. sarthaks.com
The kinetics of decomposition in the condensed phase can be further complicated by autocatalysis, where the decomposition products can accelerate the decomposition of the parent molecule. osti.gov This has been observed in the thermal decomposition of other energetic materials and could potentially play a role in the decomposition of this compound.
Advanced Spectroscopic and Spectrometric Characterization in Academic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy offers an unparalleled insight into the molecular framework of 2,4-dimethyl-2-nitropentane by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
In the ¹H NMR spectrum of this compound, the various methyl and methylene (B1212753) protons exhibit distinct chemical shifts due to their unique electronic surroundings. The electron-withdrawing nature of the nitro group at the C2 position causes significant deshielding (a downfield shift) for nearby protons.
The structure contains several distinct proton environments:
C1 Methyl Protons: The two methyl groups attached to the C2 quaternary carbon are equivalent. These protons are expected to appear as a sharp singlet significantly downfield due to the adjacent nitro group.
C3 Methylene Protons: The protons of the CH₂ group at the C3 position will appear as a multiplet, influenced by coupling to the C4 proton.
C4 Methine Proton: The single proton on the C4 carbon will be a complex multiplet due to coupling with the C3 methylene protons and the two C5 methyl groups.
C5 Methyl Protons: The two methyl groups at the C4 position are equivalent and will appear as a doublet, coupled to the C4 methine proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| C1-H (2 x CH₃) | ~1.6 - 1.8 | Singlet (s) | 6H |
| C3-H (CH₂) | ~1.8 - 2.0 | Multiplet (m) | 2H |
| C4-H (CH) | ~1.9 - 2.1 | Multiplet (m) | 1H |
| C5-H (2 x CH₃) | ~0.9 - 1.1 | Doublet (d) | 6H |
The ¹³C NMR spectrum provides direct information about the carbon skeleton. Due to the molecule's symmetry, fewer than seven carbon signals are expected. The most notable feature is the significant downfield shift of the C2 carbon, a quaternary center directly bonded to the electronegative nitro group.
C1 Carbons: The two equivalent methyl carbons attached to C2.
C2 Carbon: The quaternary carbon bonded to the nitro group, expected to be the most downfield signal.
C3 Carbon: The methylene carbon.
C4 Carbon: The tertiary (methine) carbon.
C5 Carbons: The two equivalent methyl carbons attached to C4.
| Carbon Assignment | Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C1 (2 x CH₃) | Primary | ~25 - 30 |
| C2 | Quaternary | ~90 - 95 |
| C3 (CH₂) | Secondary | ~45 - 50 |
| C4 (CH) | Tertiary | ~25 - 30 |
| C5 (2 x CH₃) | Primary | ~20 - 25 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the C4 methine proton and both the C3 methylene protons and the C5 methyl protons, confirming the connectivity of the isobutyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. columbia.edu It would be used to definitively link each proton signal (from the ¹H NMR) to its corresponding carbon signal (from the ¹³C NMR), for instance, confirming that the doublet at ~1.0 ppm corresponds to the methyl carbons at ~22 ppm.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₅NO₂), the calculated exact mass of the molecular ion [M]⁺ is 145.1103. HRMS analysis would confirm this mass with high accuracy, validating the molecular formula.
The fragmentation pattern observed in mass spectrometry provides valuable structural information. For tertiary nitroalkanes, a primary fragmentation pathway is the cleavage of the weak C-N bond. nih.govnih.gov
Key fragmentation pathways for this compound would likely include:
Loss of the nitro group (NO₂): A major fragmentation would be the loss of a neutral NO₂ radical (mass 46), leading to a prominent cation at m/z 99.1174, corresponding to the 2,4-dimethylpentyl cation.
Alkane-like fragmentation: The resulting C₇H₁₅⁺ cation would then undergo further fragmentation typical of branched alkanes, such as the loss of an isobutyl group to form a tert-butyl cation at m/z 57.
Loss of HNO₂: Neutral loss of nitrous acid (HNO₂) can also occur, particularly in certain ionization modes. nih.gov
| m/z (Calculated) | Formula | Identity |
|---|---|---|
| 145.1103 | [C₇H₁₅NO₂]⁺ | Molecular Ion [M]⁺ |
| 99.1174 | [C₇H₁₅]⁺ | [M - NO₂]⁺ |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation |
| 43.0548 | [C₃H₇]⁺ | Isopropyl cation |
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The most prominent features in the IR spectrum of this compound are the strong absorption bands associated with the nitro group.
Aliphatic nitro compounds exhibit two distinct and intense stretching vibrations for the N-O bonds. These are:
Asymmetric N-O Stretch: A strong absorption band typically appears in the range of 1550-1530 cm⁻¹.
Symmetric N-O Stretch: Another strong band is observed at a lower frequency, generally between 1390-1370 cm⁻¹.
The presence of two very strong absorption bands in these specific regions is a definitive indicator of the nitro functional group. Other bands in the spectrum would correspond to C-H stretching (around 2960-2870 cm⁻¹) and C-H bending vibrations (around 1470-1365 cm⁻¹).
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2960 - 2870 | Strong |
| N-O Asymmetric Stretch | 1550 - 1530 | Very Strong |
| C-H Bend | 1470 - 1365 | Medium |
| N-O Symmetric Stretch | 1390 - 1370 | Very Strong |
Analysis of C-H Stretching and Bending Modes in Branched Alkanes
The infrared (IR) spectrum of branched alkanes like this compound is characterized by various C-H stretching and bending vibrations. orgchemboulder.com The absorption frequencies of these modes are sensitive to the local molecular environment, providing valuable structural information. In alkanes, C-H stretching vibrations typically occur in the 3000–2840 cm⁻¹ region. orgchemboulder.comspcmc.ac.in
The presence of a gem-dimethyl group (two methyl groups attached to the same carbon), a key feature of the this compound structure, gives rise to characteristic C-H bending vibrations. Specifically, a doublet is often observed in the 1385–1365 cm⁻¹ region. For a gem-dimethyl group, two distinct bands are expected around 1385–1380 cm⁻¹ and 1370–1365 cm⁻¹. spcmc.ac.in The methine C-H bond (the hydrogen on the fourth carbon) results in a weak stretching band near 2900 cm⁻¹ and a weak bending vibration around 1350 cm⁻¹. spcmc.ac.in
Complexities in the C-H stretching region can arise from Fermi resonance, which is an interaction between a fundamental vibrational mode and an overtone or combination band of other vibrations. datapdf.com This resonance can lead to shifts in frequency and changes in intensity, complicating simple assignments but also providing more detailed structural insights upon thorough analysis. datapdf.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Feature |
|---|---|---|
| C-H Asymmetric Stretch (CH₃) | ~2962 | Methyl Group |
| C-H Symmetric Stretch (CH₃) | ~2872 | Methyl Group |
| C-H Asymmetric Stretch (CH₂) | ~2926 | Methylene Group |
| C-H Symmetric Stretch (CH₂) | ~2853 | Methylene Group |
| Methine C-H Stretch | ~2900 (weak) | -C-H Group |
| C-H Asymmetric Bend (CH₃) | ~1460 | Methyl Group |
| C-H Scissoring (CH₂) | ~1465 | Methylene Group |
| C-H Symmetric Bend (Umbrella Mode) | ~1375 | Methyl Group |
| gem-Dimethyl Group Bend | 1385–1380 and 1370–1365 | -C(CH₃)₂ Group |
X-ray Crystallography of Co-crystallized Derivatives or Complexes
While the specific crystal structure of this compound is not widely reported, valuable insights can be gained by examining the crystallographic data of related nitroalkanes and their complexes. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org Mathematical analysis of this pattern allows for the construction of an electron density map, from which the positions of the atoms can be determined. libretexts.org
Structural studies on related metal-nitrate complexes, for instance, reveal how the nitro group's oxygen atoms can coordinate with metal centers. rsc.org In the crystal structure of dinitratotrispyridinecadmium(II), the nitrate (B79036) groups act as bidentate ligands, with the oxygen atoms binding to the cadmium center. rsc.org A similar coordination behavior could be anticipated for nitropentane derivatives when complexed with suitable metal ions, providing a strategy to lock the molecule into a specific conformation for structural analysis.
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. ias.ac.in In the case of nitroalkanes, the highly polar nitro group plays a crucial role in directing the molecular assembly. researchgate.net Research on other nitro-containing compounds has shown the existence of specific, short O···N interactions between the nitro groups of adjacent molecules, which are attractive in nature and contribute significantly to the stability of the crystal lattice. researchgate.netdntb.gov.ua
Vibrational Spectroscopy (Raman) for Complementary Structural Data
Raman spectroscopy is a form of vibrational spectroscopy that serves as a powerful complement to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light, where the frequency of the scattered light is shifted by the vibrational modes of the molecule. nih.gov A key difference from IR is the selection rule: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
For this compound, several vibrational modes would be expected to be strongly Raman active. Symmetrical vibrations, in particular, tend to produce strong Raman signals. The symmetric stretching vibration of the nitro (NO₂) group, which appears around 1350 cm⁻¹, is typically a strong band in the Raman spectrum. williams.edu Likewise, the C-C skeletal stretching and bending modes of the branched pentane (B18724) backbone would be readily observable. The C-H stretching and bending vibrations also appear in the Raman spectrum, providing complementary information to the IR data. scifiniti.com By analyzing the frequencies, intensities, and polarization of Raman bands, detailed information about molecular symmetry and structure can be obtained.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |
|---|---|---|
| C-H Stretching | 3000–2850 | Typically weaker than in IR unless high symmetry is present. |
| NO₂ Asymmetric Stretch | ~1550 | Can be Raman active, but often weaker than the symmetric stretch. williams.edu |
| C-H Bending/Scissoring | 1470–1450 | Provides complementary data to IR spectra. |
| NO₂ Symmetric Stretch | ~1350 | Expected to be a strong, characteristic band in the Raman spectrum. williams.edu |
| C-C Skeletal Stretching | 1200–800 | Often strong in Raman, useful for characterizing the carbon backbone. spcmc.ac.in |
| NO₂ Bending (Scissoring) | ~850 | Observable in the fingerprint region. |
Synthetic Utility and Applications of 2,4 Dimethyl 2 Nitropentane in Complex Molecule Construction
Role as a Key Building Block in Multistep Organic Syntheses
While direct literature specifically detailing the extensive use of 2,4-dimethyl-2-nitropentane in multistep organic syntheses is not abundant, its structural motifs are present in various complex molecules. The principles of nitroalkane chemistry suggest its utility as a precursor for introducing gem-dimethyl and isobutyl functionalities in a controlled manner. Nitroalkanes, in general, are recognized as valuable intermediates in the synthesis of natural products, pharmaceuticals, and high-energy materials. frontiersin.orgresearchgate.net The transformation of the nitro group into other functionalities, such as carbonyls and amines, makes these compounds versatile building blocks. nih.gov
Precursor in Spiroketal Synthesis
Nitroalkanes are valuable precursors for the assembly of dihydroxy ketone frameworks, which are essential for the preparation of spiroketals. mdpi.comeurekaselect.comresearchgate.net This synthetic strategy typically involves carbon-carbon bond formation through nitroaldol (Henry) or Michael reactions, followed by the conversion of the nitro group to a carbonyl group via the Nef reaction. mdpi.comeurekaselect.comresearchgate.net
Although no specific examples detail the use of this compound in spiroketal synthesis, its structure is amenable to this approach. The general synthetic pathway would involve the deprotonation of a suitable nitroalkane, which is not possible for a tertiary nitroalkane like this compound as it lacks an alpha-hydrogen. However, it can be envisioned that a precursor to this compound, a primary or secondary nitroalkane, could undergo such reactions. Following the construction of the carbon skeleton, the introduction of the tertiary nitro group and subsequent modification would lead to the desired spiroketal structure. The bulky nature of the isobutyl group in this compound could offer stereochemical control during the cyclization step, a critical aspect of spiroketal synthesis.
| Reaction Type | Role of Nitroalkane | Key Transformation |
| Nitroaldol (Henry) Reaction | Nucleophilic partner | C-C bond formation |
| Michael Addition | Nucleophilic partner | C-C bond formation |
| Nef Reaction | Precursor to carbonyl | Conversion of nitro to keto group |
Intermediate in the Formation of Heterocyclic Compounds
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. icm.edu.plresearchgate.netresearchgate.net Nitroalkanes serve as versatile starting materials for the construction of various heterocyclic rings. nih.goveurekaselect.comresearchgate.net The nitro group can be readily transformed into an amino group, a key step in the formation of many nitrogenous heterocycles.
While specific examples utilizing this compound are not extensively documented, the reduction of its tertiary nitro group would yield 2,4-dimethyl-2-aminopentane. This α-tertiary amine, with its sterically demanding environment, could be a valuable synthon for accessing novel heterocyclic structures. The synthesis of various nitrogen-containing heterocycles often involves the condensation of amines with other functional groups. The unique steric hindrance provided by the 2,4-dimethylpentyl moiety could influence the regioselectivity and stereoselectivity of these cyclization reactions, leading to the formation of unique and potentially bioactive molecules.
Strategies for Derivatization and Further Functionalization
The synthetic utility of this compound is intrinsically linked to the reactivity of its tertiary nitro group. The absence of an α-hydrogen atom prevents reactions that rely on the formation of a nitronate anion, which is a common pathway for many nitroalkane transformations. However, this structural feature also opens up unique avenues for regioselective functionalization.
Exploiting the Tertiary Nitro Group for Regioselective Transformations
The primary transformation of the tertiary nitro group in this compound is its reduction to an amino group. This conversion provides access to a sterically hindered primary amine, 2,4-dimethyl-2-aminopentane. The synthesis of α-tertiary amines is of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds. The steric bulk surrounding the amino group can impart unique pharmacological properties and influence the binding affinity and selectivity of drug candidates.
Furthermore, while the Nef reaction is typically associated with primary and secondary nitroalkanes, modifications of this reaction or alternative oxidative or reductive methods could potentially be employed to convert the tertiary nitro group into other functionalities, although such transformations are generally more challenging.
Development of New Synthetic Pathways from this compound
The development of novel synthetic pathways originating from this compound remains an area with potential for exploration. Its unique structure could be leveraged to create complex molecules with specific stereochemical and electronic properties. For instance, the corresponding amine could be used as a chiral auxiliary or as a key building block in the total synthesis of natural products. The bulky isobutyl group can influence the conformational preferences of molecules, which is a critical factor in their biological activity.
Research into the reactivity of the tertiary nitro group under various conditions, such as radical reactions or transition-metal-catalyzed processes, could unveil new transformations and expand the synthetic toolbox for organic chemists.
Exploration in Materials Science and Energetic Applications (Non-Explosive Properties)
The application of nitroalkanes extends beyond traditional organic synthesis into the realms of materials science and energetic materials. While the explosive nature of some nitro compounds is well-known, there is growing interest in their non-explosive energetic properties for applications such as propellants and plasticizers.
The high nitrogen and oxygen content of nitroalkanes contributes to their energetic nature. In the context of materials science, the incorporation of nitro groups into polymer backbones can modify their physical and chemical properties, such as thermal stability and solubility. While there is no specific literature on the use of this compound in polymer chemistry, its structure suggests potential as a monomer or an additive. For instance, the corresponding amine or other derivatives could be polymerized to create novel polymers with unique properties conferred by the bulky side chain.
No Publicly Available Research Found on the Specific Applications of this compound in High-Energy Materials and Coordination Chemistry
The inquiry, which focused on a detailed outline including the theoretical evaluation of high-energy material characteristics and the synthesis and characterization of nitrated coordination compounds involving this compound, did not yield any relevant results.
This indicates a significant gap in the current scientific literature. While computational studies on various other nitroalkanes as energetic materials and the synthesis of numerous coordination complexes with different organic ligands are well-documented, this compound does not appear to have been a subject of investigation in these specific fields of research.
Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific sub-sections as outlined in the user's instructions. The absence of primary or secondary research sources directly addressing the energetic properties or coordination chemistry of this particular compound prevents the generation of a scientifically accurate and informative article on the subject.
Future Directions and Emerging Research Avenues for 2,4 Dimethyl 2 Nitropentane Chemistry
Development of Green Chemistry Approaches for Synthesis and Transformation
The synthesis and transformation of nitroalkanes are increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future research concerning 2,4-Dimethyl-2-nitropentane and related tertiary nitroalkanes is centered on developing more sustainable synthetic protocols.
Key strategies include the adoption of eco-friendly reaction media. For instance, deep eutectic solvents (DESs), which are combinations of naturally occurring components, are gaining attention as green and sustainable alternatives to traditional organic solvents for reactions involving nitro compounds. beilstein-journals.orgd-nb.info Similarly, polyethylene (B3416737) glycol (PEG) has been successfully used as a green reaction medium for the chemoselective formation of primary nitroalkanes from alkyl halides and sodium nitrite (B80452). wiley-vch.de Research is ongoing to adapt these solvent systems for the synthesis of more complex tertiary nitroalkanes.
Another significant avenue is the development of solvent-free reaction conditions. unive.itresearchgate.net Mechanocatalysis, which uses mechanical force to drive chemical reactions, offers a promising solvent-free method for the reduction of nitro compounds using hydrogen gas and a palladium catalyst. arkat-usa.org Furthermore, the use of solid-supported heterogeneous catalysts is being explored to facilitate reactions such as the Henry (nitroaldol) reaction under solvent-free conditions. researchgate.net These catalysts, such as commercially available Ambersep 900 OH, can be easily recovered and reused, enhancing the sustainability of the process. researchgate.net
| Strategy | Description | Key Advantages | Relevant Research Findings |
|---|---|---|---|
| Alternative Solvents | Utilizing bio-based or recyclable solvents like Deep Eutectic Solvents (DESs) or Polyethylene Glycol (PEG). | Reduced toxicity, biodegradability, potential for catalyst recycling. beilstein-journals.orgresearchgate.net | Chemoselective reduction of nitroalkenes to nitroalkanes has been achieved in DESs using ammonia (B1221849) borane. beilstein-journals.orgd-nb.info PEG400 has been used as a medium for primary nitroalkane synthesis. researchgate.net |
| Solvent-Free Conditions | Conducting reactions without a solvent, often using solid catalysts or mechanochemistry. | Eliminates solvent waste, simplifies purification, reduces energy consumption. unive.itresearchgate.net | Mechanocatalytic reduction of nitro compounds using H₂ and a Pd catalyst has been demonstrated. arkat-usa.org Solid catalysts like Ambersep 900 OH promote nitroaldol reactions without solvent. researchgate.net |
| Heterogeneous Catalysis | Employing solid catalysts that are in a different phase from the reactants. | Ease of catalyst separation and recycling, enhanced stability, high purity of products. researchgate.net | Commercially available carbonate on a polymer support has been used for the synthesis of 2H-1,4-benzoxazin-2-one derivatives from β-nitroacrylates. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated platforms represents a paradigm shift in the synthesis of nitroalkanes, offering enhanced safety, efficiency, and scalability. cardiff.ac.uk Nitration reactions, which are often highly exothermic, benefit significantly from the superior heat and mass transfer capabilities of flow reactors, mitigating the risks associated with thermal runaways. udel.edu
Future research will likely focus on developing continuous flow processes for the synthesis of tertiary nitroalkanes like this compound. This involves the in-situ generation of reactive and sometimes unstable nitrating agents, such as acetyl nitrate (B79036), within a flow system to improve safety and control. nih.gov The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to traditional batch processes. cardiff.ac.uk
Furthermore, automated synthesis platforms are set to accelerate the discovery and optimization of reactions involving nitroalkanes. beilstein-journals.orgnih.gov These systems combine robotics for liquid and solid handling with software for experimental design and data analysis, enabling high-throughput experimentation (HTE). beilstein-journals.orgnih.gov Automated platforms can rapidly screen various catalysts, solvents, and reaction conditions to identify the optimal parameters for a specific transformation with minimal human intervention. nih.govacs.org This data-driven approach is particularly valuable for optimizing complex multi-variable reactions, such as the catalytic functionalization of sterically hindered nitroalkanes. nih.gov
| Technology | Key Features | Benefits for Nitroalkane Chemistry | Emerging Applications |
|---|---|---|---|
| Continuous Flow Chemistry | Small reactor volumes, superior heat/mass transfer, precise control of parameters. udel.edu | Enhanced safety for exothermic nitrations, improved yield and selectivity, easy scalability. udel.edu | In-situ generation of unstable reagents; multi-step telescoped synthesis of complex molecules. cardiff.ac.uknih.gov |
| Automated Synthesis Platforms | Robotic handling, high-throughput experimentation (HTE), integration with machine learning algorithms. beilstein-journals.orgnih.gov | Accelerated reaction discovery and optimization, rapid library synthesis, data-driven process development. nih.govnih.gov | "Black-box" optimization of reaction yields and throughput without prior knowledge of reaction parameters. acs.org |
Advanced Catalysis for Selective Functionalization
The development of advanced catalytic systems is crucial for the selective synthesis and functionalization of sterically hindered tertiary nitroalkanes like this compound. Traditional methods for the C-alkylation of nitroalkanes often face challenges with selectivity and substrate scope.
A significant breakthrough has been the emergence of photoredox/nickel dual catalysis. nih.govorganic-chemistry.orgnih.gov This methodology enables the C-alkylation of secondary nitroalkanes with various alkyl halides under mild, light-driven conditions to produce tertiary nitroalkanes that were previously difficult to access due to steric hindrance. nih.govbohrium.com The reaction is scalable and tolerant of a wide range of functional groups, providing a versatile route to complex α-tertiary amines after reduction of the nitro group. nih.govorganic-chemistry.org Mechanistic studies suggest the involvement of radical intermediates, offering a different reaction pathway compared to traditional nucleophilic substitution. organic-chemistry.orgnih.gov
Enzymatic catalysis is another promising frontier. Engineered flavin-dependent 'ene'-reductases (EREDs) have been developed to catalyze the highly chemo- and stereoselective C-alkylation of nitroalkanes with alkyl halides via a photoenzymatic process. nih.govnih.gov This approach allows for the synthesis of chiral tertiary nitroalkanes with high enantioselectivity, addressing a major challenge in asymmetric synthesis. nih.gov
Additionally, research into the direct C-H functionalization of alkanes offers a future pathway to streamline nitroalkane synthesis. nih.govrsc.org While still in early stages for complex alkanes, developing catalysts that can selectively introduce a nitro group at a specific C-H bond would represent a major advancement in synthetic efficiency. researchgate.netnih.govduke.edu
| Catalytic System | Description | Key Advantages | Example Yields |
|---|---|---|---|
| Photoredox/Nickel Dual Catalysis | Combines a visible-light photoredox catalyst with a nickel cross-coupling catalyst. nih.gov | Mild conditions, high functional group tolerance, overcomes steric hindrance. nih.govnih.gov | Yields for the alkylation of secondary nitroalkanes to tertiary nitroalkanes are often in the range of 50-85%. nih.govorganic-chemistry.org |
| Enzymatic Photoredox Catalysis | Uses an engineered enzyme (e.g., ERED) to catalyze asymmetric C-alkylation under light. nih.gov | High enantioselectivity for chiral tertiary nitroalkanes, operates in aqueous media. nih.gov | High yields (86-96%) and high enantiomeric ratios (up to 96:4 er) have been reported. nih.gov |
| C-H Functionalization Catalysis | Aims to directly convert an alkane C-H bond to a C-NO₂ bond. nih.gov | Potentially the most atom-economical route, reduces synthetic steps. | This is an emerging area; yields and selectivity are highly substrate-dependent. nih.gov |
Interdisciplinary Research with Materials Science and Theoretical Chemistry
The unique electronic properties of the nitro group make compounds like this compound interesting building blocks for interdisciplinary research, particularly in materials science and theoretical chemistry.
In materials science, nitro compounds are well-known for their use as energetic materials. europa.euwikipedia.org The nitro group acts as an "explosophore," a functional group that imparts explosive properties to a molecule. wikipedia.orgbaranlab.org Research is ongoing to synthesize and characterize novel energetic materials with improved performance and safety profiles. europa.eu Theoretical studies, using methods like Density Functional Theory (DFT), are employed to predict detonation properties, stability, and the electronic structure of new nitro-containing energetic compounds. rsc.org Beyond explosives, the strong electron-withdrawing nature of the nitro group can be harnessed to create functional materials, including polymers and dyes. wikipedia.org Nitroalkanes serve as versatile precursors for a wide range of functional groups, enabling their incorporation into complex molecular architectures for materials applications. advancionsciences.com
Theoretical and computational chemistry provides invaluable insights into the reactivity and mechanisms of reactions involving nitroalkanes. rsc.org DFT calculations, for example, can be used to investigate the electronic properties of nitronate anions, rationalize reaction outcomes, and elucidate the transition states of complex catalytic cycles, such as those in nickel-catalyzed alkylations. nih.gov Computational modeling helps in understanding the factors that control selectivity and reactivity, guiding the rational design of new catalysts and reaction conditions. This synergy between experimental and theoretical chemistry is crucial for accelerating progress in the field.
Q & A
Q. How should researchers address reproducibility challenges in synthesizing stereoisomers of this compound?
- Methodological Answer : Optimize asymmetric catalysis conditions (e.g., chiral ligands in Pd-mediated alkylation) and monitor enantiomeric excess (ee) via chiral HPLC. Document reaction parameters (temperature, solvent polarity, catalyst loading) using factorial design experiments. Share raw data and synthetic protocols via open-access repositories to enhance reproducibility .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
